
5-Methoxy-1,2,3,4-tetrahydronaphthalene
Overview
Description
5-Methoxy-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C11H14O It is a derivative of tetrahydronaphthalene, where a methoxy group is attached to the fifth carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene typically involves the reduction of this compound-2-carboxylic acid. This reduction can be achieved using various reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding methoxy-substituted naphthalene. This process requires the use of a suitable catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to ensure complete hydrogenation .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methoxy-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Industry: It is used in the production of various chemical products, including dyes and fragrances.
Mechanism of Action
The mechanism of action of 5-Methoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The methoxy group enhances its ability to participate in hydrogen bonding and other interactions, which can influence its biological activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent compound without the methoxy group.
5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: A derivative with a carboxylic acid group.
6-Methoxy-1,2,3,4-tetrahydronaphthalene: A similar compound with the methoxy group on the sixth carbon.
Uniqueness
This compound is unique due to the presence of the methoxy group, which significantly alters its chemical and physical properties compared to its parent compound and other derivatives.
Properties
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h4,6,8H,2-3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXFHUMKHSSUNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905747 | |
| Record name | 5-Methoxy-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008-19-1 | |
| Record name | 1008-19-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxy-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the chirality of 5-Methoxy-1,2,3,4-tetrahydronaphthalene in the context of dopaminergic activity?
A1: Research indicates that the dopaminergic activity of this compound is enantiomer-specific. Specifically, the levo enantiomer of 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene exhibits dopaminergic activity, while the dextro enantiomer does not []. This finding highlights the importance of chirality in determining the biological activity of this class of compounds, suggesting a stereospecific interaction with dopamine receptors.
Q2: How does the acid-catalyzed hydrolysis of this compound 1,2-epoxide proceed, and what is notable about the product distribution?
A2: The acid-catalyzed hydrolysis of this compound 1,2-epoxide proceeds through a carbocation intermediate []. Interestingly, this reaction predominantly yields the cis diol (75-80%) over the more thermodynamically stable trans diol (20-25%) []. This observation suggests that transition-state effects, potentially influenced by steric factors within the reaction intermediate, play a crucial role in dictating the product distribution.
Q3: Beyond its potential dopaminergic activity, has this compound or its derivatives been explored for other therapeutic applications?
A3: While the provided research focuses on the dopaminergic properties of 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene, a derivative of this compound, other research highlights the potential of structurally related compounds. For instance, (5-phenyl-2H-pyrazol-3-yl)-amide derivatives, which share structural similarities with this compound, have been investigated for their potential in treating neurodegenerative disorders []. This suggests that exploring the therapeutic applications of this compound and its derivatives beyond dopaminergic activity could be a promising avenue for future research.
Q4: Can you elaborate on the broader implications of discovering that 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene is a more potent dopaminergic agonist than apomorphine?
A4: The finding that 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene demonstrates higher potency as a dopaminergic agonist compared to apomorphine [] holds significant implications for drug discovery. This discovery opens doors for developing new therapeutic agents with potentially improved efficacy in treating conditions associated with dopamine deficiency, such as Parkinson's disease. Further research into the pharmacological profile and safety of this compound and its analogs could pave the way for novel treatment options.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
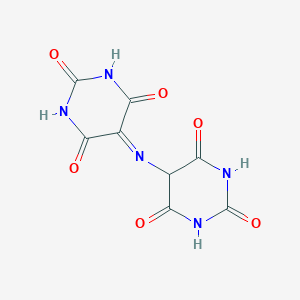
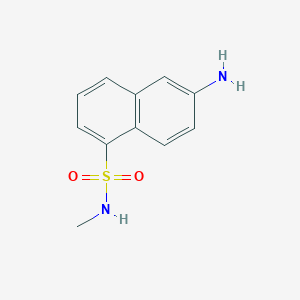
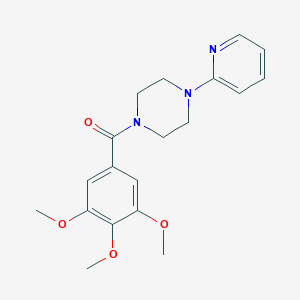

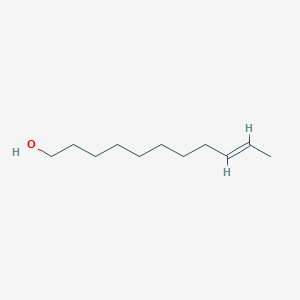


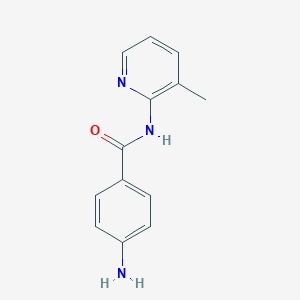

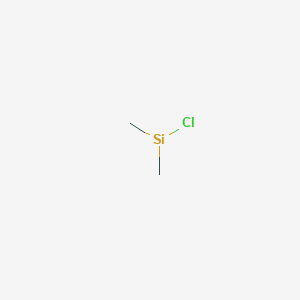
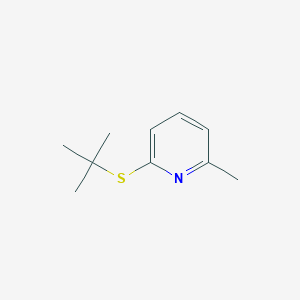

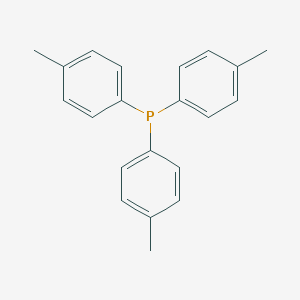
![6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid](/img/structure/B94637.png)
